

# In-Depth Technical Guide to Boc-D-norleucine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Boc-D-norleucine*

Cat. No.: *B558476*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-norleucine (**Boc-D-norleucine**), a crucial building block in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS), and discusses its application in the development of bioactive peptides.

## Core Properties of Boc-D-norleucine

**Boc-D-norleucine** is a derivative of the non-proteinogenic amino acid D-norleucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is vital for preventing unwanted side reactions during peptide synthesis.<sup>[1][2]</sup>

CAS Number: 55674-63-0<sup>[1]</sup>

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]hexanoic acid

## Physicochemical Data

A summary of the key physicochemical properties of **Boc-D-norleucine** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C11H21NO4	[1]
Molecular Weight	231.29 g/mol	
Appearance	Colorless to light yellow liquid or syrup	[3]
Purity	≥98% (HPLC)	[1]
Optical Rotation	$[\alpha]_{D20} = +8 \pm 2^\circ$ (c=1 in MeOH)	[1]
Solubility	Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[3]
Storage Conditions	Pure form: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months.	[3]

## Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Boc-D-norleucine** is as a monomer in solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile, making it suitable for the Boc/Bzl protection strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

## General Experimental Protocol for Boc-SPPS

The following is a generalized protocol for the incorporation of **Boc-D-norleucine** into a peptide sequence using manual SPPS. The exact quantities and reaction times may need to be optimized for specific peptide sequences and scales.

Materials:

- **Boc-D-norleucine**

- Pre-loaded resin (e.g., Merrifield, PAM, or BHA resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, HATU)
- Scavengers (e.g., triisopropylsilane (TIS), water)
- Piperidine (for Fmoc deprotection if using a mixed strategy)
- Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)
- Cold diethyl ether

Procedure:

- **Resin Swelling:** The resin is swelled in an appropriate solvent, typically DCM or DMF, for at least 30 minutes in a reaction vessel.
- **Boc Deprotection:** The Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 50% v/v) for about 20-30 minutes. This exposes the free amine for the subsequent coupling step.
- **Neutralization:** The resin is washed with DCM and then neutralized with a solution of DIEA in DCM or DMF to prepare the free amine for coupling.
- **Amino Acid Activation and Coupling:**
  - In a separate vessel, dissolve **Boc-D-norleucine** (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the

amino acid) in DMF.

- Add DIEA (2-3 equivalents) to the activation mixture.
- Immediately add the activated amino acid solution to the deprotected resin.
- The coupling reaction is typically agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: After coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
  - Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
  - The resin is treated with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature.
- Peptide Precipitation and Purification:
  - The cleavage mixture is filtered to separate the resin.
  - The peptide is precipitated from the filtrate by adding cold diethyl ether.
  - The crude peptide is collected by centrifugation, washed with cold ether, and dried.
  - The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Logical Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.



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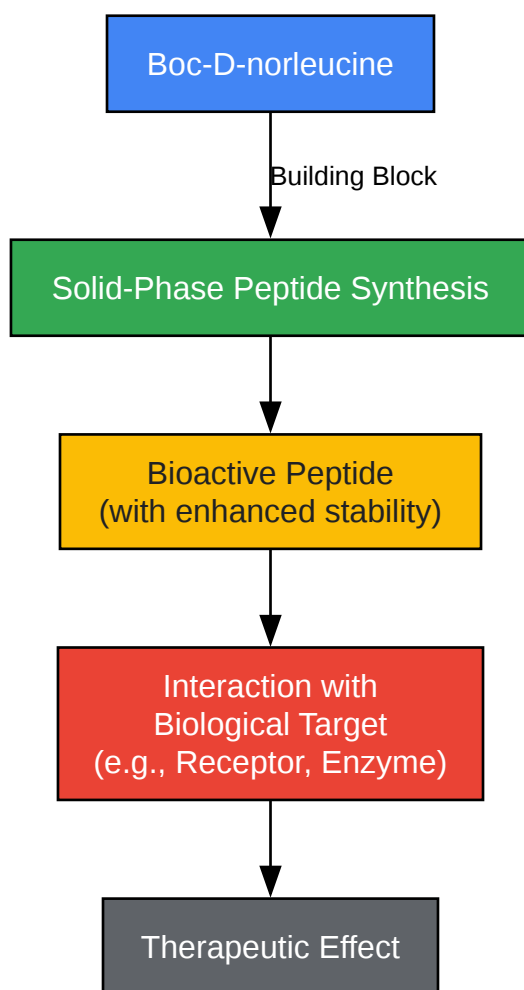
Caption: General workflow for Boc solid-phase peptide synthesis.

## Signaling Pathways and Drug Development

**Boc-D-norleucine** itself is not known to directly modulate specific signaling pathways. Its significance in drug development lies in its role as a non-natural amino acid that can be incorporated into bioactive peptides. The introduction of D-amino acids like D-norleucine can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. This increased stability can lead to improved pharmacokinetic properties and therapeutic efficacy of peptide-based drugs.

For instance, peptides containing D-amino acids are explored as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The specific signaling pathway targeted depends on the overall sequence and structure of the final peptide, not on the individual **Boc-D-norleucine** building block.

The logical relationship in its application to drug development can be visualized as follows:



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Caption: Role of **Boc-D-norleucine** in the drug development pipeline.

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## References

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